molecular formula C17H15ClN4O2 B7457389 1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide

1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide

Cat. No. B7457389
M. Wt: 342.8 g/mol
InChI Key: RDVABSPBNFEJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has attracted the attention of researchers due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide has been found to exhibit potent biological activities, making it a promising compound for scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as an insecticide and herbicide.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells, fungi, and bacteria. It may also disrupt the nervous system of insects and plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and disrupt the nervous system of insects and plants. It has also been found to exhibit low toxicity towards mammalian cells, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide is its potent biological activity, which makes it a promising compound for scientific research. It is also relatively easy to synthesize and purify. However, one limitation is that the compound may exhibit different effects on different cell types, making it important to conduct further studies to determine its specificity and selectivity.

Future Directions

There are several future directions for research on 1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide. One direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Another direction is to study its mode of action in more detail, in order to identify potential targets for drug development. Additionally, further research is needed to determine its safety and efficacy for use as an insecticide and herbicide.

Synthesis Methods

The synthesis of 1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide can be achieved by reacting 5-chloro-2-methoxybenzoic acid with benzylamine, followed by the addition of triphosgene and 1H-1,2,4-triazole. The reaction yields a white solid, which can be purified by recrystallization.

properties

IUPAC Name

1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-24-16-8-7-13(18)9-14(16)19-17(23)15-11-22(21-20-15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVABSPBNFEJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide

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